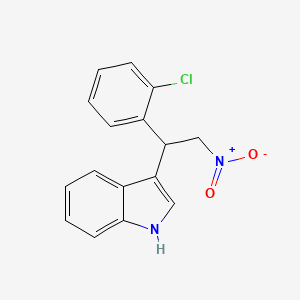
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2-chlorophenyl group and a nitroethyl group attached to the indole core, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetonitrile and indole.
Nitration: The 2-chlorophenylacetonitrile undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chlorophenyl-2-nitroethane.
Indole Formation: The 2-chlorophenyl-2-nitroethane is then reacted with indole in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(1-(2-Chlorophenyl)-2-aminoethyl)-1H-indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Applications De Recherche Scientifique
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(2-Bromophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.
3-(1-(2-Fluorophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a fluorine atom instead of chlorine.
3-(1-(2-Methylphenyl)-2-nitroethyl)-1H-indole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C16H13ClN2O2 |
|---|---|
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2 |
Clé InChI |
ILFMCPFMYQQSBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
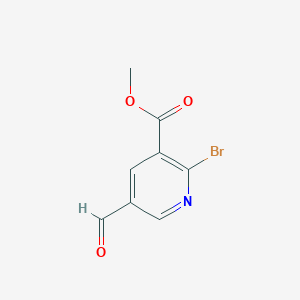

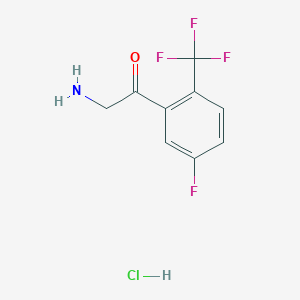
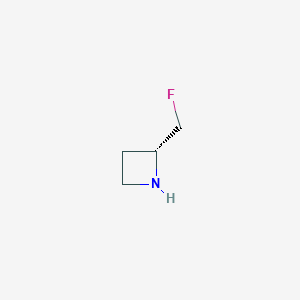
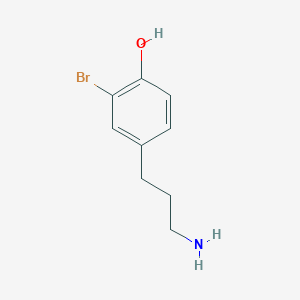

![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
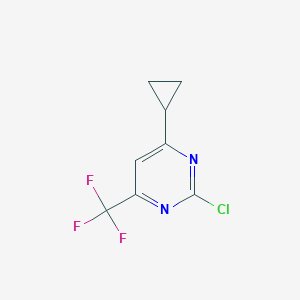
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
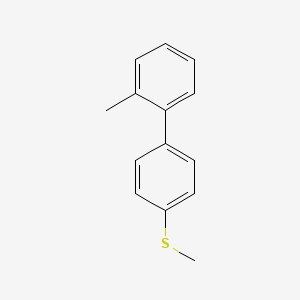

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
